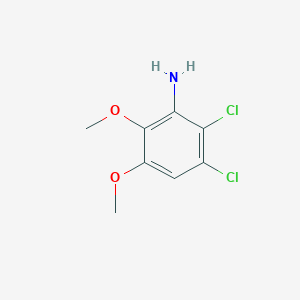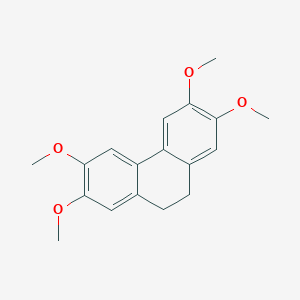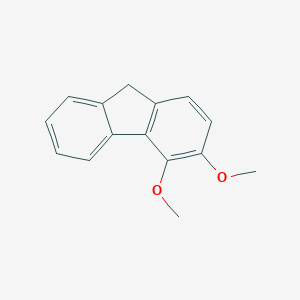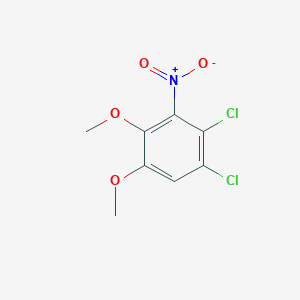![molecular formula C12H21N3O B296022 Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
Bicyclo[8.1.0]undecan-2-one semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[8.1.0]undecan-2-one semicarbazone, also known as BU-SH, is a compound that has attracted significant attention in scientific research due to its unique properties and potential applications. BU-SH is a semicarbazone derivative of bicyclo[8.1.0]undec-7-ene-2,9-dione, which is a bicyclic ketone that has been used as a starting material for the synthesis of various organic compounds. BU-SH has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in various fields.
Mecanismo De Acción
The mechanism of action of Bicyclo[8.1.0]undecan-2-one semicarbazone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of the immune system, and the regulation of oxidative stress. This compound has also been shown to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for further research in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bicyclo[8.1.0]undecan-2-one semicarbazone for lab experiments is its accessibility and ease of synthesis. This compound can be synthesized in high yields and purity, making it a readily available compound for scientific research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on Bicyclo[8.1.0]undecan-2-one semicarbazone, including the development of new anticancer drugs based on its structure and mechanism of action, the optimization of its synthesis for increased yields and purity, and the investigation of its potential applications in other fields of scientific research, such as materials science and environmental chemistry. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity, as well as to explore its interactions with other compounds and biomolecules.
Métodos De Síntesis
Bicyclo[8.1.0]undecan-2-one semicarbazone can be synthesized through the reaction of bicyclo[8.1.0]undec-7-ene-2,9-dione with semicarbazide hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds through the formation of a semicarbazone intermediate, which is then isolated and purified to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a readily accessible compound for scientific research.
Aplicaciones Científicas De Investigación
Bicyclo[8.1.0]undecan-2-one semicarbazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry, where this compound has been shown to exhibit significant anticancer activity against various cancer cell lines. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as for its antimicrobial and antioxidant properties.
Propiedades
Fórmula molecular |
C12H21N3O |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
[(Z)-9-bicyclo[8.1.0]undecanylideneamino]urea |
InChI |
InChI=1S/C12H21N3O/c13-12(16)15-14-11-7-5-3-1-2-4-6-9-8-10(9)11/h9-10H,1-8H2,(H3,13,15,16)/b14-11- |
Clave InChI |
JTXTZAHECBFCCD-KAMYIIQDSA-N |
SMILES isomérico |
C1CCCC2CC2/C(=N\NC(=O)N)/CCC1 |
SMILES |
C1CCCC2CC2C(=NNC(=O)N)CCC1 |
SMILES canónico |
C1CCCC2CC2C(=NNC(=O)N)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
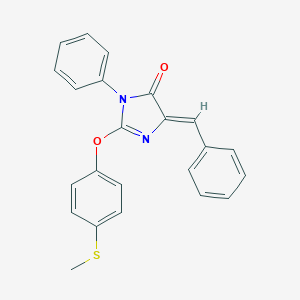
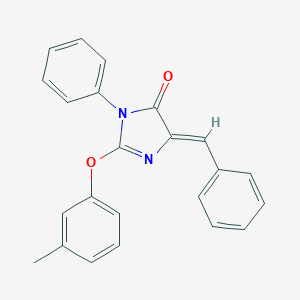
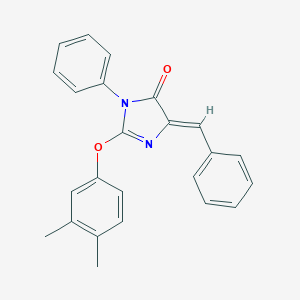
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
